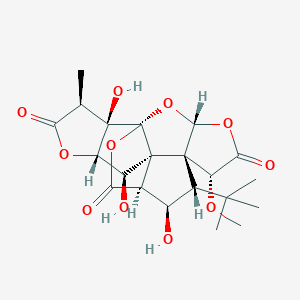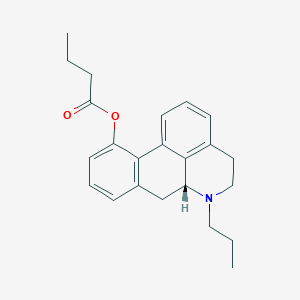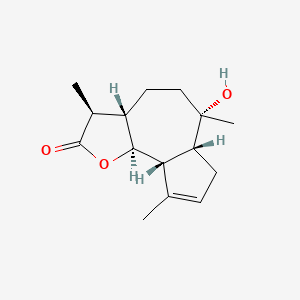
1H-Purine-2,6-dione, 3,9-dihydro-1-(2-propen-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-3,7-dihydro-purine-2,6-dione is a purine derivative known for its unique chemical structure and properties. This compound is part of the xanthine family, which includes well-known stimulants such as caffeine and theobromine . It is characterized by the presence of an allyl group attached to the nitrogen atom at position 1 of the purine ring.
Vorbereitungsmethoden
The synthesis of 1-Allyl-3,7-dihydro-purine-2,6-dione typically involves the alkylation of xanthine derivatives. One common method includes the reaction of xanthine with allyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and the use of more efficient catalysts.
Analyse Chemischer Reaktionen
1-Allyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride, leading to the formation of reduced purine derivatives.
Substitution: Nucleophilic substitution reactions are possible, where the allyl group can be replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while substitution can result in a variety of functionalized purines.
Wissenschaftliche Forschungsanwendungen
1-Allyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex purine derivatives and as a model compound in studies of purine chemistry.
Wirkmechanismus
The mechanism of action of 1-Allyl-3,7-dihydro-purine-2,6-dione involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as phosphodiesterases, leading to increased levels of cyclic AMP (cAMP) in cells . This elevation in cAMP can result in various physiological effects, including bronchodilation and increased alertness. Additionally, it may interact with adenosine receptors, contributing to its stimulant properties .
Vergleich Mit ähnlichen Verbindungen
1-Allyl-3,7-dihydro-purine-2,6-dione is similar to other xanthine derivatives, such as:
Caffeine: Known for its stimulant effects, caffeine is widely consumed in beverages like coffee and tea.
Theobromine: Found in cocoa and chocolate, theobromine has milder stimulant effects compared to caffeine.
Theophylline: Used as a bronchodilator in the treatment of respiratory diseases like asthma.
What sets 1-Allyl-3,7-dihydro-purine-2,6-dione apart is its unique allyl group, which can influence its chemical reactivity and biological activity. This structural difference can lead to distinct pharmacological profiles and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
146830-80-0 |
|---|---|
Molekularformel |
C8H8N4O2 |
Molekulargewicht |
192.17 g/mol |
IUPAC-Name |
1-prop-2-enyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C8H8N4O2/c1-2-3-12-7(13)5-6(10-4-9-5)11-8(12)14/h2,4H,1,3H2,(H,9,10)(H,11,14) |
InChI-Schlüssel |
IPKIKTHDWDXHPU-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCN1C(=O)C2=C(NC1=O)N=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(2-Benzyl-phenoxy)-propyl]-pyrrolidine](/img/structure/B10839881.png)
![1-[(Z)-4-(triphenylmethoxy)-2-butenyl]thymine](/img/structure/B10839884.png)
![1-[2-(2-Triphenylmethoxyethoxy)ethyl]thymine](/img/structure/B10839894.png)
![1-[3-(3-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839897.png)
![1-[3-(4-Biphenyl)-(1,2,4-triazol-4-yl)]-3-phenol](/img/structure/B10839910.png)
![1-[Bis(4-bromophenyl)methyl]-3-phenylthiourea](/img/structure/B10839918.png)
![1-[4-Hydroxy-3-(tritylaminomethyl)butyl]uracil](/img/structure/B10839920.png)
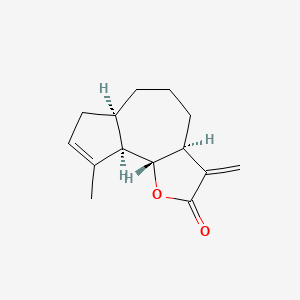
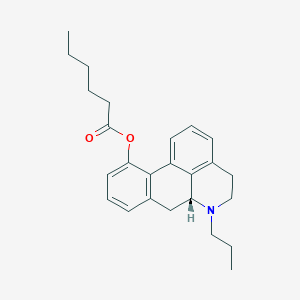
![11-methyl-6,11-dihydro-5H-benzo[a]carbazol-9-ol](/img/structure/B10839947.png)
